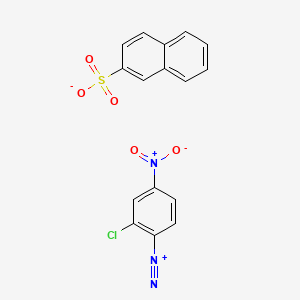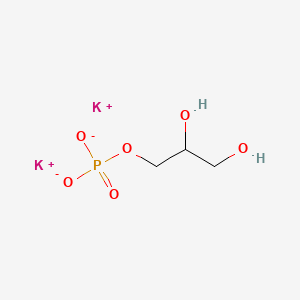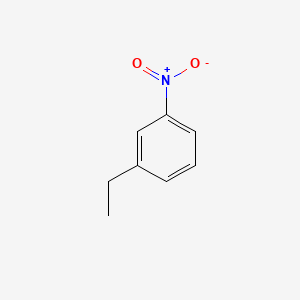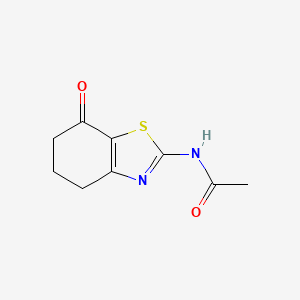
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one
Descripción general
Descripción
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPDH and has been synthesized by various methods. In
Mecanismo De Acción
The exact mechanism of action of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been found to modulate the activity of various enzymes and proteins involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been found to reduce inflammation and oxidative stress in various tissues and organs, including the brain, liver, and heart. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and stored for future use. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications in the treatment of various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research. This compound has been found to have antioxidant and anti-inflammatory properties and can be easily synthesized and stored. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-methyl-4-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQOLQPPNXAWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957413 | |
| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-33-4 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035991334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)


